molecular formula C13H14N4O3S2 B3038502 2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole CAS No. 866043-28-9

2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole

Cat. No.: B3038502
CAS No.: 866043-28-9
M. Wt: 338.4 g/mol
InChI Key: XKPZXMSCVOBUFM-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a cyclopropyl group and at the 5-position with a sulfonamide urea moiety. The sulfonamide component includes the [(4-methylphenyl)sulfonyl]amino (abbreviated as "Tosa") and [[(4-methylphenyl)sulfonyl]amino]carbonyl ("Tac") functional groups . These groups are commonly employed as blocking or protecting groups in organic synthesis, particularly for stabilizing reactive intermediates or modifying solubility . While direct synthesis data for this compound are absent in the provided evidence, analogous sulfonamide-containing heterocycles (e.g., pyridine derivatives) are synthesized via nucleophilic substitution or condensation reactions, yielding products with high purity (e.g., 80% yield for compound 5a in ) .

Properties

IUPAC Name

1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-8-2-6-10(7-3-8)22(19,20)17-12(18)14-13-16-15-11(21-13)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPZXMSCVOBUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129681
Record name N-[[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866043-28-9
Record name N-[[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866043-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C13H14N4O3S2
  • Molecular Weight : 338.41 g/mol
  • CAS Number : 866043-28-9

The compound features a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer research. The presence of the sulfonamide group and cyclopropyl moiety contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some related thiadiazole derivatives were reported as low as 32.6 μg/mL, indicating promising antibacterial activity .
  • Antifungal Activity : Studies have demonstrated that certain derivatives possess antifungal properties against strains such as Aspergillus niger and Candida albicans, with inhibition zones ranging from 15 to 19 mm at specific concentrations .

Anticancer Potential

The thiazole and thiadiazole moieties are associated with anticancer activities:

  • Cytotoxicity : Several studies have reported that compounds containing these rings exhibit cytotoxic effects on cancer cell lines. For example, some derivatives showed IC50 values less than that of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of specific proteins involved in cell survival .

Other Biological Activities

The compound has also been explored for additional pharmacological effects:

  • Anti-inflammatory and Analgesic Effects : Thiadiazole derivatives have been noted for their potential anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Anticonvulsant Activity : Some studies suggest that thiadiazole compounds may possess anticonvulsant properties, providing a basis for further investigation into their use in neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

  • Modifications at various positions on the thiadiazole ring can significantly alter potency and selectivity against target organisms or cancer cells.
  • The introduction of electron-donating or withdrawing groups can enhance or diminish activity, emphasizing the importance of chemical structure in drug design .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of 2-amino-1,3,4-thiadiazole derivatives were synthesized and tested against bacterial strains. The most active compound exhibited an MIC lower than standard antibiotics .
  • Cytotoxicity Evaluation :
    • In vitro studies on cancer cell lines demonstrated that certain thiadiazole derivatives had IC50 values significantly lower than doxorubicin, suggesting potential as alternative anticancer agents .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
Target Compound 1,3,4-thiadiazole Cyclopropyl, Tos-Tac urea - - -
5a () Pyridine Aryl, [(4-methylphenyl)sulfonyl]amino 645 223–225 IR: 1332, 1160 cm⁻¹; ¹H NMR: δ 10.4–10.6 (NH)
Cyclanilide () Cyclopropane Urea, dichlorophenyl 263.1 - -

Discussion

The target compound’s structural hybridity—combining a thiadiazole core, cyclopropyl group, and sulfonamide urea—distinguishes it from simpler sulfonamides or cyclopropane derivatives. The Tos-Tac groups likely enhance solubility and synthetic versatility , while the cyclopropyl moiety may mitigate oxidative metabolism, a common limitation in drug or agrochemical design . Although direct bioactivity data are unavailable, the compound’s framework aligns with pesticidal (e.g., cyclanilide) and pharmaceutical (e.g., sulfonamide antibiotics) precedents . Further studies should explore its synthesis efficiency (e.g., adapting methods from compound 5a ) and comparative bioactivity profiling against established heterocycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-cyclopropyl-5-substituted-1,3,4-thiadiazole derivatives, and how can purity be ensured?

  • Methodological Answer : A two-step synthesis strategy is recommended:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under controlled conditions (e.g., 70°C, inert atmosphere) to form the thiadiazole core.

Alkylation : Introduce substituents (e.g., cyclopropyl, sulfonyl) using alkylating reagents. For example, the sulfonyl group can be incorporated via nucleophilic substitution with 4-methylbenzenesulfonamide.

  • Characterization : Validate purity via TLC, elemental analysis, and spectroscopic methods (1H NMR, 13C NMR, IR). Ensure reaction completion by monitoring key intermediates .

Q. How can structural ambiguity in 1,3,4-thiadiazole derivatives be resolved using spectroscopic data?

  • Methodological Answer : Combine multiple techniques:

  • 1H NMR : Identify proton environments (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, aromatic protons at δ 7.2–7.8 ppm).
  • 13C NMR : Confirm carbonyl (C=O, ~170 ppm) and sulfonamide (SO2, ~125 ppm) groups.
  • IR : Detect functional groups (e.g., N-H stretch at ~3300 cm⁻¹, S=O at ~1350 cm⁻¹).
    Cross-reference with computational data (e.g., DFT calculations) to resolve ambiguities in tautomeric forms or regiochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and sulfonamide groups influence bioactivity in thiadiazole derivatives?

  • Methodological Answer :

  • Steric Effects : Cyclopropyl groups enhance rigidity, potentially improving target binding. Use X-ray crystallography (as in ) to analyze spatial hindrance.
  • Electronic Effects : Sulfonamide groups modulate electron density. Perform Hammett analysis by synthesizing analogs with varying substituents (e.g., electron-withdrawing -NO2 vs. electron-donating -OCH3) and compare bioactivity trends .
  • Example : Replace 4-methylphenyl with 4-chlorophenyl to assess halogen impact on enzyme inhibition .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar thiadiazoles?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from diverse sources, focusing on assay conditions (e.g., cell lines, IC50 protocols).
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., cyclopropyl vs. cyclohexyl) and correlate with activity.
  • Mechanistic Studies : Use molecular docking to predict binding modes to targets (e.g., kinases, tubulin) and validate via mutagenesis .

Q. How can computational modeling guide the design of thiadiazole-based enzyme inhibitors?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock to predict interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase).
  • MD Simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories.
  • QSAR Models : Train models on datasets from to predict bioactivity of novel analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole

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